

Reproducibility of nerve labeling with Bevonescein in different studies

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Bevonescein for Nerve Labeling: A Comparative Guide to Reproducibility

For researchers, scientists, and drug development professionals, the quest for precise and reproducible nerve labeling agents is paramount for advancing surgical outcomes and neuroscientific understanding. **Bevonescein** (also known as ALM-488), a fluorescent peptide-dye conjugate, has emerged as a promising candidate for real-time intraoperative nerve visualization. This guide provides an objective comparison of **Bevonescein**'s performance with an alternative, supported by experimental data, to assess its reproducibility and utility in various research and clinical settings.

Overview of Bevonescein

Bevonescein is a novel agent designed to selectively bind to nerve tissue.[1][2] It consists of a short-chain amino acid peptide conjugated to a fluorescein moiety.[3][4] When administered intravenously, **Bevonescein** circulates and selectively attaches to nerve fibers.[3] Under surgical lighting, the fluorescent component is activated, causing the nerves to appear as bright green-yellow structures against a darker background.[3][5] This technology aims to enhance surgical precision by allowing surgeons to more clearly identify and avoid critical nerves during procedures.[1][5]

Performance and Reproducibility in Clinical Studies



A multi-center, single-arm, prospective Phase 1 clinical trial involving 27 adult patients undergoing head and neck surgery (parotidectomy, thyroidectomy, or neck dissection) has provided initial data on the safety and efficacy of **Bevonescein** in humans.[3][6][7]

Key findings from this trial include:

- Safety: The agent was well-tolerated, with no dose-limiting toxicities reported. A single instance of vomiting was noted as possibly related to the drug.[3][6][8]
- Pharmacokinetics: **Bevonescein** has a half-life of approximately 29 to 72 minutes and is cleared from the body renally within 12 hours.[3][6][8] The fluorescence is most vivid 1-5 hours after infusion.[3]
- Efficacy: The optimal dose was determined to be 500 mg.[1][2][3][9] At this dose, the fluorescence signal-to-background ratio (SBR) was 2.1 ± 0.8, which was significantly higher than that observed with standard white light (1.3 ± 0.2; p = 0.003).[3][6][8] Surgeons reported improved nerve conspicuity, with 57% of participants showing a greater than 20% improvement in the discernible length of nerves under fluorescence.[1][3][9] Furthermore, fluorescence helped identify a greater number of nerve branches compared to white light (5.73 vs. 3.01; p < 0.0001).[3]

A larger Phase 3 clinical trial is currently underway across 10 sites to further evaluate if the use of **Bevonescein** leads to improved overall surgical outcomes.[5][10] The completion of this trial is anticipated by the summer of 2025, with a potential New Drug Application (NDA) submission to the U.S. Food and Drug Administration (FDA) in 2026.[1][2][5]

Comparison with an Alternative: Bevonescein vs. Oxazine-4

In a preclinical study using a rodent model of chronic facial nerve transection, the performance of **Bevonescein** was directly compared to oxazine-4, a myelin-binding dye.[4][11] This study is particularly relevant for understanding the utility of these agents in labeling degenerated nerves, which is crucial for delayed nerve reconstruction surgeries.[4]

The key distinction between the two agents lies in their binding mechanism. **Bevonescein** is believed to bind to the extracellular matrix of nerves, which allows it to label both intact and



degenerated nerves.[4][8][11] In contrast, myelin-based agents like oxazine-4 are not expected to be effective in labeling degenerated nerves due to the loss of myelin.[4][11]

Quantitative Comparison of Nerve Labeling Agents

Performance Metric	Bevonescein	Oxazine-4	Study Population
Signal-to-Background Ratio (SBR) for Degenerated Nerves	3.31 ± 1.11	1.27 ± 0.54	10 mice with chronic facial nerve transection[4][11]
Visibility of Degenerated Nerves	100% (20/20 nerves)	40% faintly perceptible (8/20 nerves), 60% invisible (12/20 nerves)	10 mice with chronic facial nerve transection[4][11]
SBR for Autonomic Nerves	1.77 ± 0.65	1.11 ± 0.14	7 mice[4][11]
P-value (SBR Degenerated Nerves)	<0.001	[4][11]	
P-value (SBR Autonomic Nerves)	0.02	[4][11]	_

Experimental Protocols

Phase 1 Human Clinical Trial (NCT04420689)[6][8]

- Study Design: A single-arm, prospective, multi-center, dose-escalation Phase 1 trial.[6][7]
- Participants: 27 adult patients with head and neck neoplasms undergoing parotidectomy, thyroidectomy, or cervical neck dissections.[1][3][6]
- Intervention: Patients received a single intravenous infusion of Bevonescein at varying doses prior to surgery.[5][10][12]
- Imaging: Intraoperative nerve visualization was performed using a Zeiss Tivato surgical microscope equipped with a Yellow 560 filter.[1] Surgeons first used white-light visualization,



followed by a fluorescence overlay.[3]

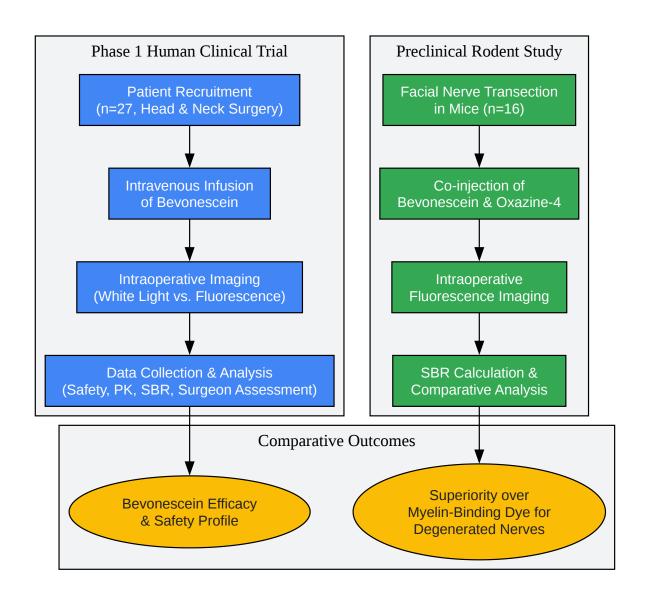
Data Collection: Safety, pharmacokinetics, and optimal dose and timing of Bevonescein
were assessed.[6] Nerve conspicuity, visible nerve length, and delineation of branching were
evaluated by surgeons using a 4-point Likert scale.[1] The signal-to-background ratio (SBR)
was calculated to objectively measure fluorescence enhancement.[6][8]

Preclinical Rodent Study[4][11]

- Animal Model: Sixteen wild-type mice underwent transection of the marginal mandibular branch of the facial nerve.[4][11]
- Intervention: At five months post-transection, ten mice were co-injected with **Bevonescein** and oxazine-4.[4][11]
- Imaging: Intraoperative exploration of the facial nerve was performed with fluorescence imaging.[4][11]
- Data Analysis: The signal-to-background ratio (SBR) was calculated by comparing the mean gray value along each nerve segment to the adjacent non-nerve tissue.[4][11]

Visualizing the Experimental Workflow





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Caption: Experimental workflows for the Phase 1 human trial and preclinical rodent study of **Bevonescein**.

Conclusion

The available data from both clinical and preclinical studies demonstrate the potential of **Bevonescein** as a reproducible and effective agent for intraoperative nerve labeling. Its ability to significantly improve nerve visualization compared to standard white light and its superior



performance in labeling degenerated nerves compared to a myelin-binding agent highlight its promise for enhancing surgical safety and outcomes. The ongoing Phase 3 trial will be crucial in further validating these initial findings and paving the way for its potential clinical adoption. For researchers, **Bevonescein** offers a valuable tool for nerve visualization in both healthy and pathological states, with a clear mechanism of action that appears to be independent of myelination status.

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